molecular formula C12H10Cl2N10O3 B394261 2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide

2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide

Cat. No.: B394261
M. Wt: 413.18g/mol
InChI Key: VBUGLLVDDXRMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including amino, oxadiazole, and triazenyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-1,2,5-oxadiazole derivatives with appropriate triazenyl precursors under controlled conditions. The reaction conditions often involve the use of solvents like toluene and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using column chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, sulfuric acid, sodium borohydride, and various electrophiles. Reaction conditions typically involve controlled temperatures and the use of solvents like toluene and dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the amino groups .

Scientific Research Applications

2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1,3-bis(4-amino-1,2,5-oxadiazol-3-yl)-2-triazenyl]-N-(2,6-dichlorophenyl)acetamide involves its interaction with molecular targets through its functional groups. The amino and oxadiazole groups can form hydrogen bonds and other interactions with biological molecules, influencing various pathways and processes. The triazenyl group may also play a role in the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural complexity and versatility make it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C12H10Cl2N10O3

Molecular Weight

413.18g/mol

IUPAC Name

2-[(4-amino-1,2,5-oxadiazol-3-yl)-[(4-amino-1,2,5-oxadiazol-3-yl)diazenyl]amino]-N-(2,6-dichlorophenyl)acetamide

InChI

InChI=1S/C12H10Cl2N10O3/c13-5-2-1-3-6(14)8(5)17-7(25)4-24(12-10(16)20-27-22-12)23-18-11-9(15)19-26-21-11/h1-3H,4H2,(H2,15,19)(H2,16,20)(H,17,25)

InChI Key

VBUGLLVDDXRMNH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CN(C2=NON=C2N)N=NC3=NON=C3N)Cl

Origin of Product

United States

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